

Preparing (S)-Baxdrostat for In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Baxdrostat

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This document provides detailed application notes and protocols for the preparation of **(S)-Baxdrostat** for in vivo administration. **(S)-Baxdrostat** is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.^{[1][2]} Proper formulation is crucial for ensuring the bioavailability and efficacy of this compound in preclinical research. These guidelines are intended to assist researchers in preparing **(S)-Baxdrostat** formulations for administration in animal models.

Physicochemical Properties and Solubility

(S)-Baxdrostat is the S-enantiomer of Baxdrostat.^[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |
|--------------------|---|----------------|
| Molecular Formula | C ₂₂ H ₂₅ N ₃ O ₂ | ^[3] |
| Molecular Weight | 363.45 g/mol | ^[3] |
| CAS Number | 1428652-16-7 | ^[3] |
| Solubility in DMSO | ~27.5 mg/mL (75.66 mM) | ^[3] |

Note: The use of ultrasonic warming and heating to 80°C can aid in the dissolution of **(S)-Baxdrostat** in DMSO.[3] It is also important to use newly opened, hygroscopic DMSO, as water content can significantly impact solubility.[4]

Recommended In Vivo Formulations

Several vehicle formulations have been successfully used to administer **(S)-Baxdrostat** in vivo. The choice of vehicle will depend on the desired route of administration, dosing volume, and the specific requirements of the animal model. The following table summarizes three commonly used formulations.

| Formulation Composition | Achievable Concentration | Administration Route(s) |
|---|--------------------------|--|
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (6.88 mM) | Oral Gavage, Intraperitoneal Injection |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.88 mM) | Oral Gavage, Intraperitoneal Injection |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.88 mM) | Oral Gavage |

Experimental Protocols

Stock Solution Preparation

A concentrated stock solution in DMSO is the first step for preparing the final dosing formulations.

Materials:

- **(S)-Baxdrostat** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Weigh the desired amount of **(S)-Baxdrostat** powder and place it in a sterile tube.
- Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
- Vortex the mixture thoroughly.
- If necessary, sonicate the solution in a water bath or gently warm it to ensure complete dissolution.^[3] The solution should be clear.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Formulation 1: PEG300 and Tween80 Vehicle

This formulation is suitable for both oral gavage and intraperitoneal injection.

Materials:

- **(S)-Baxdrostat** DMSO stock solution (25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Protocol (for 1 mL of final formulation):

- Add 400 µL of PEG300 to a sterile tube.
- Add 100 µL of the 25 mg/mL **(S)-Baxdrostat** DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.^[1]
- Add 50 µL of Tween80 to the mixture and vortex until fully incorporated.^[1]

- Add 450 μ L of sterile saline to bring the final volume to 1 mL.[1]
- Vortex the final solution until it is a clear and homogenous solution.
- It is recommended to prepare this formulation fresh before each use. If the working solution appears turbid, ultrasonic heating may help to achieve a uniform suspension suitable for administration.[5]

Formulation 2: SBE- β -CD Vehicle

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE- β -CD) as a solubilizing agent and is suitable for both oral and parenteral routes.

Materials:

- **(S)-Baxdrostat** DMSO stock solution (25 mg/mL)
- SBE- β -CD
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Protocol (for 1 mL of final formulation):

- Prepare 20% SBE- β -CD in Saline: Dissolve 2 g of SBE- β -CD in 10 mL of sterile saline. This may require vortexing and gentle warming (37°C) to achieve a clear solution.[6] This solution can be stored at 4°C for up to one week.[1][7]
- In a new sterile tube, add 900 μ L of the 20% SBE- β -CD in saline solution.[1]
- Add 100 μ L of the 25 mg/mL **(S)-Baxdrostat** DMSO stock solution.[1]
- Vortex thoroughly to ensure the final solution is clear.

Formulation 3: Corn Oil Vehicle

This is a simple formulation suitable for oral administration.

Materials:

- **(S)-Baxdrostat** DMSO stock solution (25 mg/mL)
- Corn oil
- Sterile tubes

Protocol (for 1 mL of final formulation):

- Add 900 µL of corn oil to a sterile tube.[\[1\]](#)
- Add 100 µL of the 25 mg/mL **(S)-Baxdrostat** DMSO stock solution.[\[1\]](#)
- Vortex the mixture vigorously until it is homogenous. Note that mixing DMSO with corn oil can sometimes lead to phase separation; ensure thorough mixing immediately before administration.[\[8\]](#)

In Vivo Administration Guidelines

The choice of administration route and volume is critical and depends on the animal model. The following are general guidelines.

| Species | Route of Administration | Maximum Dosing Volume | Recommended Needle/Tube Gauge |
|---------|--------------------------------|-----------------------|-------------------------------|
| Rat | Oral Gavage | 10-20 mL/kg | 16-18 gauge |
| Rat | Intraperitoneal (IP) Injection | < 10 mL/kg | 23-25 gauge |
| Mouse | Oral Gavage | 10 mL/kg | 18-20 gauge |
| Mouse | Intraperitoneal (IP) Injection | < 10 mL/kg | 25-27 gauge |

Sources:[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

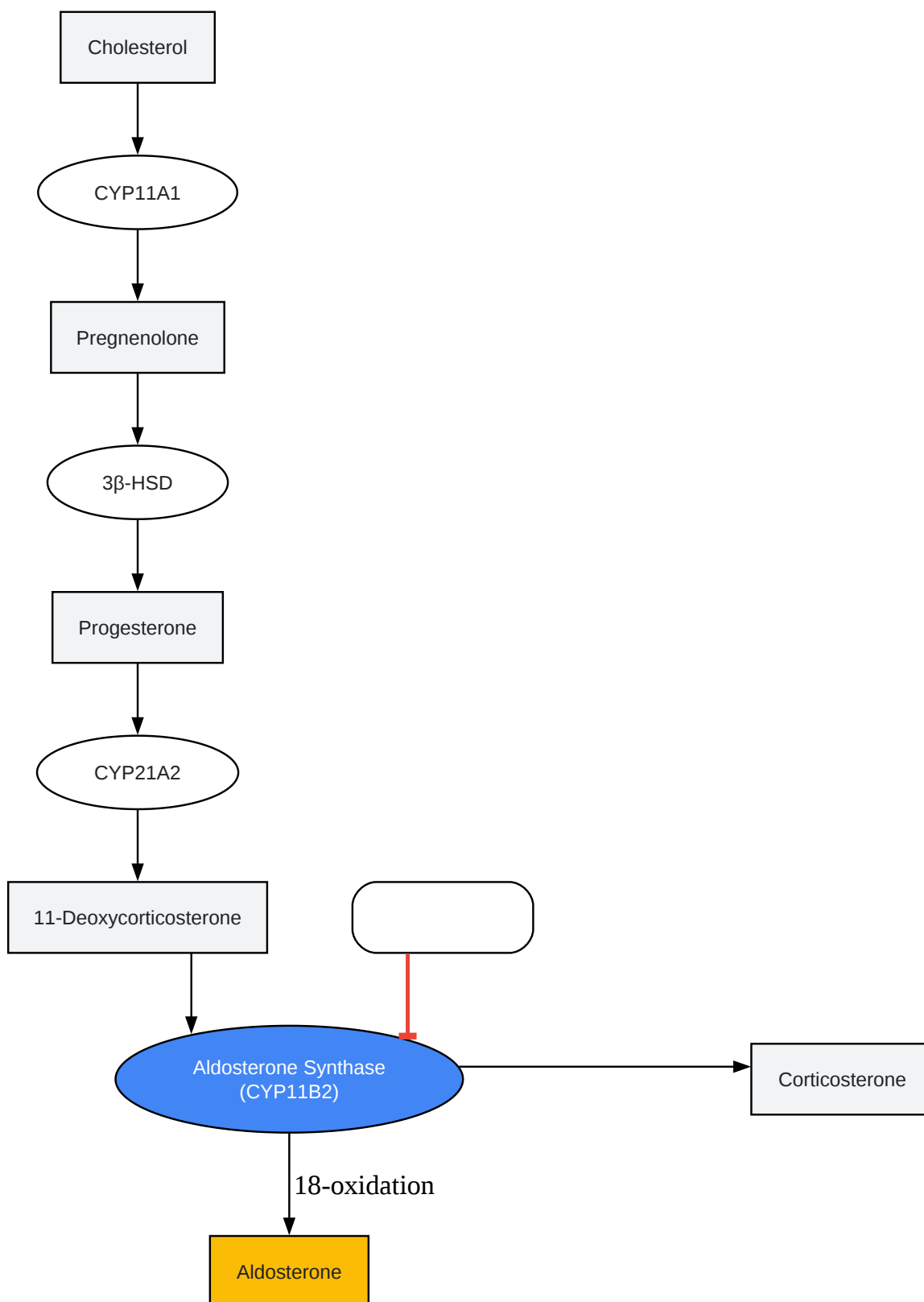
Important Considerations:

- Always perform animal procedures in accordance with institutional guidelines and approved animal care and use protocols.
- For oral gavage, ensure the correct length of the gavage needle is used to avoid perforation of the esophagus or stomach.[11]
- For IP injections in rodents, the lower right quadrant of the abdomen is the preferred site to avoid injury to the cecum and bladder.[10]
- It is recommended to warm formulations to room temperature before administration to minimize discomfort to the animal.[16]
- Observe animals for any signs of distress or adverse reactions following administration.

Visualizations

Aldosterone Synthesis Pathway and Inhibition by (S)-Baxdrostat

(S)-Baxdrostat selectively inhibits Aldosterone Synthase (CYP11B2), the enzyme responsible for the final steps in aldosterone production.[1]

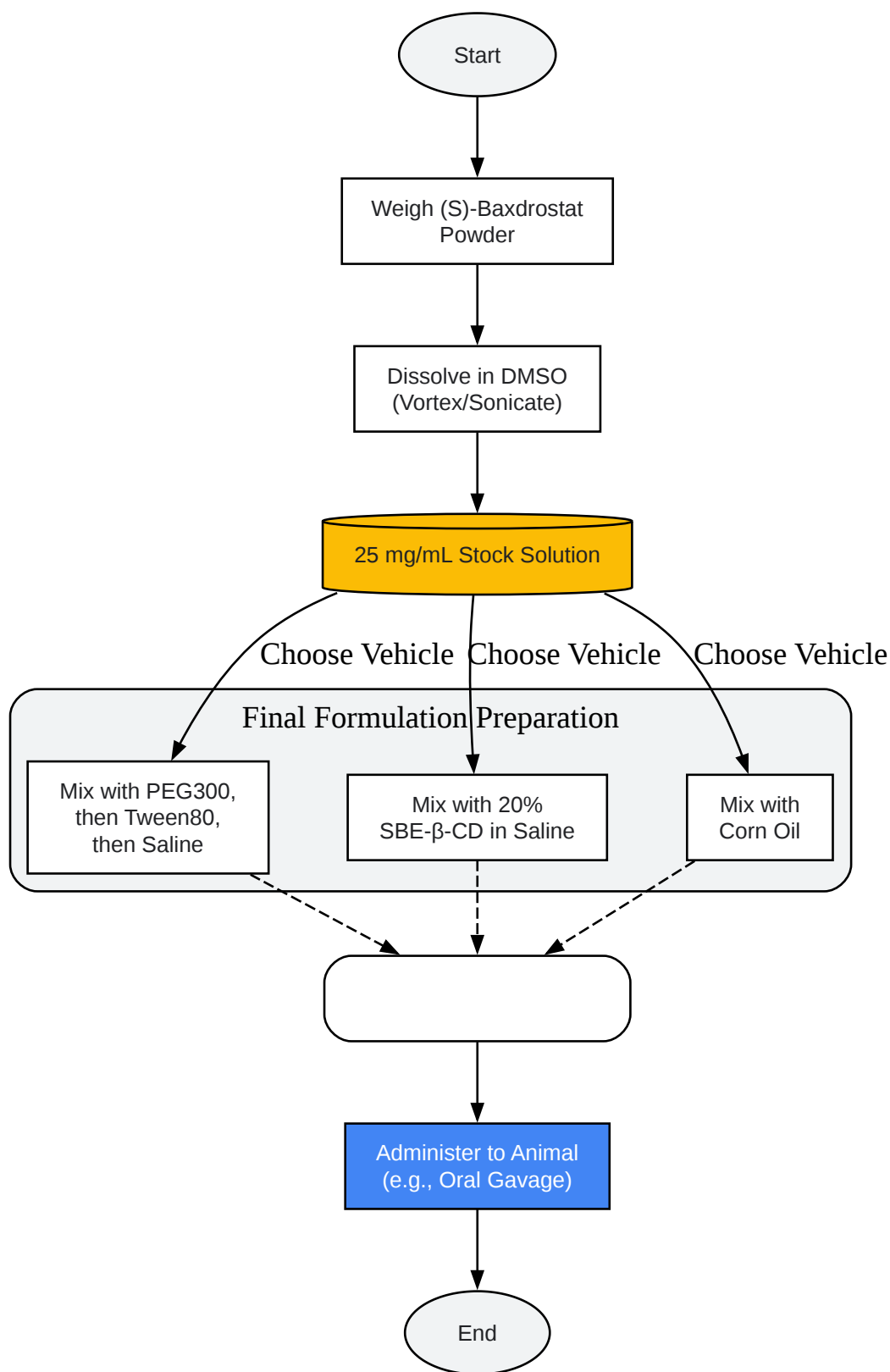


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Caption: Aldosterone synthesis pathway and the inhibitory action of **(S)-Baxdrostat**.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing the in vivo formulations of **(S)-Baxdrostat**.



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Caption: General workflow for preparing **(S)-Baxdrostat** for in vivo administration.

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